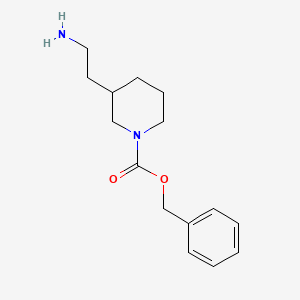
Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is a chemical compound with a molecular formula of C14H20N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method includes the following steps:
Starting Material: The process begins with the preparation of 3-(2-aminoethyl)piperidine.
Reaction with Benzyl Chloroformate: The 3-(2-aminoethyl)piperidine is then reacted with benzyl chloroformate in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
1-(2-Aminoethyl)piperidine: A related compound with similar structural features but different functional groups.
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Another derivative with a piperazine ring instead of piperidine.
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: A compound with an azido group, offering different reactivity and applications.
Uniqueness: Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its benzyl ester moiety and piperidine ring make it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
benzyl 3-(2-aminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12,16H2 |
InChI Key |
CEIRXDLTBFIZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















